molecular formula C25H29N3O2S B2460297 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 895792-80-0

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2460297
CAS No.: 895792-80-0
M. Wt: 435.59
InChI Key: ZRTGVFOKJXAMPF-UHFFFAOYSA-N
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Description

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with multiple functional groups, including an indole core and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide involves several steps:

  • Formation of the Indole Core: : The indole core can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

  • Synthesis of the Quinoline Derivative: : The quinoline derivative is synthesized through the Skraup synthesis, which involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

  • Thioether Linkage Formation: : The indole core and the quinoline derivative are linked via a thioether bond. This typically involves the reaction of the 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thioacetate with the indole under basic conditions.

  • Formation of the Final Product: : The final step involves the acylation of the compound with N,N-diethylacetamide.

Industrial Production Methods

Industrial production would scale up the laboratory methods with optimizations for yield and purity. Continuous flow reactions and the use of catalysts to enhance reaction rates are common in industrial settings. The entire process requires precise control over temperature, pH, and solvent conditions to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The quinoline ring can be selectively reduced under hydrogenation conditions using catalysts like palladium on carbon.

  • Substitution: : Halogenation of the indole core can be achieved using N-bromosuccinimide, leading to mono- or di-halogenated products.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Hydrogen gas with palladium catalysts

  • Halogenating Agents: : N-bromosuccinimide

Major Products

  • Sulfoxides and Sulfones: : From oxidation

  • Reduced Quinoline Derivatives: : From reduction

  • Halogenated Indole Derivatives: : From substitution reactions

Scientific Research Applications

Chemistry

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide serves as an important intermediate in organic synthesis, particularly in constructing heterocyclic compounds that are essential in medicinal chemistry.

Biology

In biological research, this compound is investigated for its potential interactions with various enzymes and receptors, providing insights into new drug discovery pathways.

Medicine

The indole and quinoline moieties are prominent in pharmaceuticals. Thus, this compound is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, its unique chemical structure allows its use in developing specialized materials, such as high-performance polymers and dyes.

Comparison with Similar Compounds

Similar compounds include other indole-quinoline hybrids. Each compound's distinct functional groups and linkages confer unique properties. For example:

  • 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylbenzamide: : Has a different acyl group, affecting its lipophilicity and biological activity.

  • 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-dimethylacetamide: : Varies in the alkyl groups on the amide nitrogen, impacting its solubility and interaction with biological targets.

Each of these compounds shares structural similarities but diverges in specific functional groups, leading to differences in their reactivity and applications.

Properties

IUPAC Name

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-3-26(4-2)24(29)17-27-16-23(20-12-6-8-14-22(20)27)31-18-25(30)28-15-9-11-19-10-5-7-13-21(19)28/h5-8,10,12-14,16H,3-4,9,11,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGVFOKJXAMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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